ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate
CAS No.: 1011401-85-6
Cat. No.: VC16209548
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011401-85-6 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)17(16-14)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |
| Standard InChI Key | ISVCHIZPICJRNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at three positions:
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N1: 4-Methylbenzyl group (–CH₂C₆H₃(CH₃)-4)
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C3: Ethyl ester (–COOCH₂CH₃)
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C5: Methyl group (–CH₃)
The IUPAC name reflects this substitution pattern: ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . The 4-methylbenzyl group enhances lipophilicity, as evidenced by a calculated LogP value of 2.72 , while the ester moiety contributes to moderate polarity (PSA = 44.12 Ų) .
Spectroscopic and Computational Data
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SMILES Notation: CCOC(=O)C1=NN(C(C)=C1)CC2=CC=C(C)C=C2
The compound’s stability is influenced by resonance within the pyrazole ring and steric effects from the 4-methylbenzyl group. Density functional theory (DFT) simulations predict planar geometry at the pyrazole ring, with the ester group adopting a trans configuration relative to the methyl substituent.
Synthesis and Optimization
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via:
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Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
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N-Alkylation: Introducing substituents at the pyrazole nitrogen using alkyl halides or benzyl halides.
For ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, a plausible route involves N-benzylation of a preformed pyrazole ester.
Example: Synthesis of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate
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Base-Mediated Alkylation:
Optimization Insights from Patent CN103508959A
A related patent synthesizing 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate highlights critical parameters:
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Solvent: Dimethylformamide (DMF) enhances reaction homogeneity.
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Base: Sodium hydride (NaH) efficiently deprotonates the pyrazole NH.
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Temperature: 110°C balances reaction rate and side-product formation.
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Dimethyl Carbonate: Serves as both solvent and methylating agent .
Adapting this protocol, substituting dimethyl carbonate with 4-methylbenzyl bromide could yield the target compound.
Physicochemical Properties
Thermodynamic and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.32 g/mol | |
| Density | 1.12 g/cm³ (estimated) | – |
| Boiling Point | 385°C (estimated) | – |
| LogP | 2.72 | |
| Solubility (Water) | <1 mg/mL (25°C) |
Spectroscopic Signatures:
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyrazole ring).
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¹H NMR (CDCl₃): δ 1.35 (t, 3H, –CH₂CH₃), 2.35 (s, 3H, Ar–CH₃), 4.30 (q, 2H, –OCH₂), 5.20 (s, 2H, N–CH₂Ar) .
Stability and Reactivity
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Hydrolytic Sensitivity: The ester group undergoes slow hydrolysis in aqueous acidic/basic conditions .
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Photostability: No significant degradation under UV light (λ > 300 nm).
Applications and Biological Relevance
Agrochemical Uses
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Herbicidal Activity: Pyrazole esters disrupt plant auxin transport.
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Insect Growth Regulation: Interference with chitin synthesis .
| Parameter | Value | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Measures | Use gloves/eye protection |
Research Challenges and Future Directions
Knowledge Gaps
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Synthetic Scalability: Current methods lack optimization for industrial-scale production.
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Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data available.
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Ecotoxicology: Environmental impact unassessed.
Recommended Studies
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Structure-Activity Relationships (SAR): Modifying the 4-methylbenzyl group to enhance bioavailability.
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Catalytic Asymmetric Synthesis: Enantioselective routes for chiral pyrazole derivatives.
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Computational Modeling: Docking studies to identify protein targets.
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